(3,4-Dimethylphenyl)(quinolin-4-yl)methanone
Description
Properties
IUPAC Name |
(3,4-dimethylphenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-7-8-14(11-13(12)2)18(20)16-9-10-19-17-6-4-3-5-15(16)17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDZSVHORYPURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (3,4-Dimethylphenyl)(quinolin-4-yl)methanone typically involves the formation of a ketone linkage between the quinoline ring and the substituted phenyl ring. The key precursor for the quinoline moiety is often quinoline-4-carbaldehyde or related quinoline derivatives, which are reacted with substituted anilines or phenols under acidic conditions to form the target ketone compound or related bisphenol derivatives.
A notable method involves a one-pot reaction between 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 3,4-dimethylaniline in the presence of phosphoryl chloride (POCl3). This method yields the ketone derivative in approximately 70% yield. The reaction proceeds under conditions that facilitate the formation of the methanone bridge linking the quinoline and dimethylphenyl groups. The product is typically purified by recrystallization from dichloromethane to obtain crystals suitable for structural characterization by X-ray diffraction. The melting point of the compound is reported around 489–493 K. Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated dimethylsulfoxide (DMSO-d6) with tetramethylsilane (TMS) as an internal reference confirms the structure.
Acid-Catalyzed Condensation with Phenols to Form Quinoline-Based Bisphenols
Another synthetic approach, closely related to the preparation of this compound analogues, involves the acid-catalyzed condensation of quinoline-4-carbaldehyde with phenols or substituted phenols such as 3,4-dimethylphenol. This reaction is typically carried out in acetic acid medium with a mixture of concentrated sulfuric acid and glacial acetic acid (1:2 ratio) added dropwise under ice bath conditions. The reaction mixture is then kept at low temperature (deep freeze) for about one week to facilitate product formation.
After completion, the reaction mixture is treated with ice-cold water, precipitating the product, which is then washed with aqueous sodium bicarbonate to neutralize residual acid. The crude product is purified by column chromatography using hexane and ethyl acetate as eluents. This method yields the quinoline-based bisphenol derivatives in yields ranging from 60% to 76%, depending on the phenolic substrate used.
Representative Data Table for Synthesis of Quinoline-Based Bisphenols (Including Dimethylphenyl Derivatives)
| Compound ID | Phenolic Substrate | Reaction Conditions | Yield (%) | Characterization Techniques | Key Spectral Features |
|---|---|---|---|---|---|
| 1 | Phenol | Acetic acid, H2SO4/AcOH (1:2), ice bath, 1 week freeze | 76 | 1H NMR, FT-IR, LC-MS | 1H NMR: methine proton at 6.19 ppm (s) |
| 2 | 2,6-Dimethylphenol | Same as above | 68 | 1H NMR, FT-IR, LC-MS | 1H NMR: methyl protons at 2.1 ppm (s, 12H) |
| 3 | 2,4-Dimethylphenol | Same as above | 70 | 1H NMR, FT-IR, LC-MS | 1H NMR: methyl protons at 2.14 ppm (s, 12H) |
| 4 | 1-Naphthol | Same as above | 60 | 1H NMR, FT-IR, LC-MS | 1H NMR: aromatic protons characteristic |
Note: While these compounds are bisphenols, the methodology and reaction conditions are closely related and adaptable for the synthesis of this compound by selecting appropriate substrates.
Mechanistic Insights and Reaction Notes
- The reaction mechanism for the acid-catalyzed condensation involves electrophilic aromatic substitution where the quinoline-4-carbaldehyde acts as an electrophile reacting with the nucleophilic phenol or aniline derivatives.
- The use of a strong acid mixture (sulfuric acid and acetic acid) facilitates the formation of the methanone linkage by activating the aldehyde group.
- Low temperature and prolonged reaction times (up to one week at freezing conditions) improve selectivity and yield by minimizing side reactions.
- Purification by column chromatography is essential to isolate the pure product due to the formation of side products and unreacted starting materials.
Characterization and Analytical Findings
- NMR Spectroscopy : The 1H NMR spectra typically show a characteristic singlet for the methine proton bridging the quinoline and phenyl rings around 6.0–6.5 ppm, alongside aromatic proton signals corresponding to both moieties.
- FT-IR Spectroscopy : Key absorption bands include carbonyl stretching around 1600–1650 cm⁻¹, aromatic C-H stretching near 3000 cm⁻¹, and bands indicative of methyl substituents.
- Mass Spectrometry : Molecular ion peaks confirm the expected molecular weights consistent with the this compound structure.
- X-ray Crystallography : For compounds synthesized via the POCl3 method, single-crystal X-ray diffraction confirms the molecular geometry and connectivity.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid + 3,4-dimethylaniline | POCl3, one-pot reaction | ~70 | Recrystallization from dichloromethane |
| 2 | Quinoline-4-carbaldehyde + 3,4-dimethylphenol | H2SO4/AcOH (1:2), ice bath, 1 week freeze | 68–76 | Column chromatography purification |
| 3 | Quinoline-4-carbaldehyde + substituted phenols/anilines | Acid-catalyzed condensation | 60–76 | Adaptable to various phenol derivatives |
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)(quinolin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
(3,4-Dimethylphenyl)(quinolin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a fluorescent probe for biological imaging.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(quinolin-4-yl)methanone involves its interaction with various molecular targets. In biological systems, quinoline derivatives can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s ability to intercalate into DNA also contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Substitution Patterns on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence biological activity:
- (3,5-Dimethylphenyl)(quinolin-4-yl)methanone (): This analog substitutes dimethyl groups at the 3,5-positions instead of 3,4-.
- CD-14 (): A benzophenone derivative with a 3,5-dimethylphenyl group and a methyl substituent at the ortho position of the benzoyl ring. It exhibits α-glucosidase and α-amylase inhibitory activity (IC₅₀ = 1.24 µM and 1.56 µM, respectively), outperforming reference drugs. The ortho-methyl group likely enhances hydrophobic interactions with enzyme pockets .
Table 1: Impact of Phenyl Substituents on Enzyme Inhibition
| Compound | Substituent Position | Enzyme Inhibition (IC₅₀, µM) | Reference |
|---|---|---|---|
| CD-14 (3,5-dimethyl) | Ortho-methyl | 1.24 (α-glucosidase) | |
| CD-17 (3,5-dimethyl) | Para-chloro | 1.89 (α-glucosidase) |
Key Insight : Electron-donating groups (e.g., methyl) at ortho/para positions enhance enzyme inhibition, while bulky groups (e.g., t-butyl) may reduce activity due to steric effects .
Core Scaffold Modifications
Quinoline vs. Phthalazine Derivatives
- 4-(3,4-Dimethylphenyl)phthalazine-1(2H)-ones (): Replacing the quinoline core with a phthalazine scaffold and introducing oxadiazole or thiosemicarbazide moieties (e.g., compound 2d) improves anti-inflammatory activity, achieving 78% inhibition compared to indomethacin (82%). The phthalazine core’s planar structure and heteroatoms facilitate hydrogen bonding with inflammatory targets .
Dihydroquinoline Derivatives
- The furan-2-yl group introduces additional π-π stacking capabilities .
Multi-Target Compounds with Piperazine Linkers
- BV62973 (): This bis-quinoline compound features two (3,4-dimethylphenyl)quinoline-4-carbonyl groups connected via a piperazine linker. The extended structure may enhance binding to multiple kinase domains, though specific activity data are unavailable. The piperazine linker improves solubility and pharmacokinetic properties compared to monomeric analogs .
Substituent Effects on Crystallinity and Molecular Interactions
- 3,4-Dimethylphenyl Quinolin-2-carboxylate (): The dihedral angle between the quinoline and phenyl rings (48.1°) creates a non-planar conformation, reducing crystal packing efficiency. Weak C–H···O interactions dominate the crystal structure, suggesting lower melting points compared to planar analogs .
Table 2: Comparative Overview of Key Compounds
Biological Activity
(3,4-Dimethylphenyl)(quinolin-4-yl)methanone is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties : It has shown efficacy against various bacterial strains.
- Anticancer Activity : The compound demonstrates potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : It targets key enzymes involved in critical biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound forms a ternary complex with DNA and topoisomerase enzymes, inhibiting DNA supercoiling essential for replication.
- Enzyme Inhibition : It inhibits DNA gyrase and topoisomerase IV, leading to disruption in DNA replication and subsequent cell death.
- Cell Signaling Modulation : The compound may influence various signaling pathways involved in apoptosis and cell cycle regulation.
Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of quinoline derivatives found that this compound exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 15 µg/mL. This suggests its potential as an alternative treatment for resistant bacterial strains.
Anticancer Activity
Research indicates that the compound has significant anticancer properties. A notable study demonstrated that it inhibited cancer cell proliferation with an IC50 value of 0.3 µM against leukemia cells, representing a 25-fold increase in potency compared to related compounds . This highlights its potential as a therapeutic agent in cancer treatment.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |
| Anticancer | Human leukemia cells (EU-1) | 0.3 µM | |
| Enzyme Inhibition | Topoisomerase IV | N/A |
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers conducted a series of tests on various quinoline derivatives, including this compound. The results indicated promising antimicrobial activity against resistant strains, suggesting its potential clinical applications.
-
Investigation into Anticancer Properties :
- A comprehensive study on the anticancer effects revealed that the compound not only inhibited cell growth but also induced apoptosis in cancer cells. The detailed mechanism involving enzyme inhibition was elucidated through biochemical assays.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (3,4-Dimethylphenyl)(quinolin-4-yl)methanone?
- Methodology : The compound is synthesized via palladium-catalyzed C–H activation/C–C coupling reactions. Key steps include:
- Coupling : Reacting aryl halides with quinolin-4-yl precursors under inert conditions (e.g., argon atmosphere) using Pd(OAc)₂ as a catalyst and ligands like PPh₃.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product.
- Yields : Typical yields range from 69% to 75%, depending on substituents and reaction optimization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.5 ppm) and ketone carbonyl signals (δ ~190–200 ppm).
- FT-IR : Confirms the C=O stretch (~1650–1700 cm⁻¹) and aromatic C–H vibrations (~3000–3100 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z calculated for C₁₉H₁₇NO: 276.1388) .
Q. How is X-ray crystallography applied to determine the molecular structure?
- Procedure : Single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement and ORTEP-3 for visualization.
- Parameters : Data collected at 113 K, Mo-Kα radiation (λ = 0.71073 Å), and R-factor < 0.05 ensure accuracy.
- Outcome : Confirms dihedral angles between quinoline and dimethylphenyl groups (e.g., ~45°–60°) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Strategies :
- Multi-Technique Validation : Cross-check NMR/IR with SCXRD to confirm structural assignments.
- Computational Aids : DFT calculations (e.g., Gaussian) predict NMR shifts or IR bands for comparison .
- Isotopic Labeling : Use deuterated solvents or ¹³C-enriched precursors to clarify ambiguous signals .
Q. What reaction parameters significantly influence yield in palladium-catalyzed syntheses?
- Optimization Factors :
| Parameter | Impact |
|---|---|
| Catalyst Loading | Pd(OAc)₂ (5–10 mol%) balances cost and efficiency. |
| Solvent | Polar aprotic solvents (DMF, DMSO) enhance reactivity. |
| Temperature | 80–100°C accelerates coupling but risks side reactions. |
- Monitoring : TLC (Rf ~0.4–0.5 in 1:5 EtOAc/hexane) tracks progress .
Q. How are impurities profiled and quantified in this compound?
- Analytical Workflow :
- HPLC-MS : Uses C18 columns (ACN/water gradients) to separate impurities like chlorinated byproducts.
- Reference Standards : Compare retention times with certified impurities (e.g., EP/Pharmaceutical Reference Standards) .
- Detection Limits : Achieve ppm-level sensitivity with UV (254 nm) or ESI-MS .
Q. What computational approaches predict the compound’s biological activity?
- Methods :
- QSAR Models : Correlate substituent effects (e.g., dimethyl groups) with antitubercular or anticancer activity.
- Molecular Docking : Simulate binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) .
- ADMET Prediction : SwissADME evaluates bioavailability and toxicity risks .
Data Contradiction and Troubleshooting
Q. Why might synthetic yields vary between batches, and how can this be mitigated?
- Causes :
- Moisture Sensitivity : Hydrolysis of intermediates in humid conditions.
- Catalyst Deactivation : Ligand oxidation or Pd nanoparticle formation.
- Solutions :
- Use anhydrous solvents and glovebox conditions.
- Add stabilizing ligands (e.g., BINAP) or reduce reaction time .
Q. How to address discrepancies between experimental and computational spectral data?
- Root Causes :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
